3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid
Description
Historical Context and Discovery
The development of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid emerged from the broader historical progression of benzoic acid chemistry, which traces its origins to the 16th century when benzoic acid was first described as a naturally occurring compound found in various plants. The systematic exploration of benzoic acid derivatives gained significant momentum during the 19th century, particularly around 1860 when synthetic preparation methods were first established using compounds derived from coal tar. This foundational work established the chemical framework that would eventually enable the synthesis of more complex derivatives such as this compound.
The specific synthesis and characterization of this compound represents a more recent advancement in organic chemistry, reflecting the continued evolution of synthetic methodologies and the growing understanding of structure-activity relationships in aromatic compounds. The compound's development is closely linked to advances in amide bond formation chemistry and the incorporation of cyclopropyl groups into organic molecules, both of which have become increasingly important in medicinal chemistry applications. The formal registration of this compound with the Chemical Abstracts Service under number 915923-66-9 represents its official recognition within the chemical literature and provides a standardized reference point for researchers worldwide.
The discovery and development of this compound also reflects the broader trend in pharmaceutical chemistry toward the exploration of novel structural motifs that can confer unique biological properties. The cyclopropylcarbonyl group, in particular, has gained recognition for its potential to influence pharmacokinetic properties and biological activity profiles of organic compounds. This has led to increased interest in synthesizing and characterizing compounds like this compound as potential building blocks for drug development.
Significance in Organic Chemistry Research
This compound holds considerable significance in organic chemistry research due to its unique structural features and potential applications as a synthetic building block. The compound's importance stems from the presence of multiple functional groups that can participate in various chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules. The cyclopropylcarbonyl moiety is particularly noteworthy because cyclopropyl groups are known to impart distinctive electronic and steric properties to organic molecules, often resulting in enhanced biological activity or altered pharmacokinetic profiles.
Research applications of this compound extend across multiple domains of organic chemistry, including its use in pharmaceutical development where the unique combination of structural elements may contribute to novel therapeutic properties. The presence of both the carboxylic acid functionality and the amide linkage provides multiple sites for further chemical modification, enabling researchers to develop analogs with tailored properties. Studies involving similar compounds suggest that modifications to the benzoic acid scaffold can lead to compounds with interesting biological activities, including antimicrobial and anti-inflammatory effects.
The compound also serves as an important model system for studying structure-activity relationships in substituted benzoic acid derivatives. The systematic variation of substituents on the benzene ring, combined with different acyl groups attached to the amino functionality, allows researchers to investigate how specific structural modifications influence chemical reactivity and biological properties. This type of systematic study is fundamental to the rational design of new pharmaceutical agents and contributes to the broader understanding of molecular recognition processes.
Furthermore, this compound represents an example of how modern synthetic chemistry has evolved to incorporate strained ring systems like cyclopropyl groups into complex molecular architectures. The successful synthesis and characterization of such compounds demonstrates the advancement of synthetic methodologies and the increasing sophistication of organic chemistry research.
Classification among Benzoic Acid Derivatives
This compound belongs to the broad classification of benzoic acids and derivatives, which represents a significant family of organic compounds characterized by the presence of a benzene ring substituted with a carboxylic acid group. Within this classification, the compound can be more specifically categorized as a substituted benzoic acid derivative featuring both amino and methyl substituents on the aromatic ring, along with an acyl modification of the amino group.
The systematic classification of this compound places it within the hierarchy of organic compounds as follows: it is fundamentally an aromatic carboxylic acid, more specifically a benzoic acid derivative, and most precisely a multiply-substituted benzoic acid with both electron-donating and electron-withdrawing substituents. The methyl group at the 4-position acts as an electron-donating substituent through hyperconjugation and inductive effects, while the cyclopropylcarbonylamino group at the 3-position represents a more complex substituent with both electron-withdrawing characteristics due to the carbonyl group and unique steric properties arising from the cyclopropyl ring.
From a structural perspective, this compound exemplifies the diversity possible within benzoic acid derivatives, as it incorporates elements from multiple chemical families including cycloalkanes (through the cyclopropyl group), amides (through the carbonyl-nitrogen linkage), and methylated aromatic compounds. This multi-faceted structural nature places it at the intersection of several important areas of organic chemistry and contributes to its versatility as a research compound.
The classification of benzoic acid derivatives also encompasses considerations of their chemical reactivity patterns. Like other benzoic acid derivatives, this compound can undergo reactions typical of carboxylic acids, including esterification, amidation, and reduction reactions. Additionally, the aromatic ring can participate in electrophilic aromatic substitution reactions, although the existing substituents will influence the regioselectivity and reactivity of such transformations.
Nomenclature and Identification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for naming organic compounds, reflecting its complex structural features through a systematic naming approach. The official Chemical Abstracts Service name for this compound is "this compound," which precisely describes the substitution pattern on the benzoic acid core structure. This nomenclature system begins with the parent benzoic acid structure and then specifies the nature and position of each substituent.
Properties
IUPAC Name |
3-(cyclopropanecarbonylamino)-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-2-3-9(12(15)16)6-10(7)13-11(14)8-4-5-8/h2-3,6,8H,4-5H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZOVMPEFUHQCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588204 | |
| Record name | 3-[(Cyclopropanecarbonyl)amino]-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-66-9 | |
| Record name | 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Cyclopropanecarbonyl)amino]-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid typically involves the reaction of 4-methylbenzoic acid with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Research indicates that 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid exhibits several promising biological activities:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, certain analogs have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Research indicates moderate to significant antimicrobial activity, making it a candidate for further development as an antibacterial agent .
- Antiviral Potential : Investigations into the antiviral properties of this compound have revealed effectiveness against viruses such as Hepatitis C Virus (HCV). Certain derivatives have shown promising results with low EC50 values, indicating their potential as antiviral therapeutics .
Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of cyclopropanecarboxylic acid derivatives with amines and subsequent functionalization steps to introduce the benzoic acid moiety.
Example Synthetic Route
- Starting Materials : Cyclopropanecarboxylic acid and 4-methylbenzeneamine.
- Reaction Conditions : The reaction is usually carried out in a solvent such as dichloromethane under reflux conditions.
- Purification : The product can be purified using recrystallization or chromatography techniques.
Case Studies
Several studies highlight the applications and effectiveness of this compound:
- Study on Anticancer Activity : A recent study demonstrated that specific derivatives of this compound significantly inhibited the growth of breast cancer cells in vitro, with mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Efficacy Assessment : In a comparative study, various derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications enhanced antibacterial potency, with inhibition zones measuring up to 15 mm .
- Antiviral Activity Evaluation : A series of compounds derived from this structure were synthesized and tested for their ability to inhibit HCV polymerase. The most effective compounds exhibited EC50 values less than 10 μM, outperforming standard antiviral agents like ribavirin .
Mechanism of Action
The mechanism of action of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylcarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural analogs differ in substituent type, position, and functional groups, leading to distinct physicochemical and biological properties. Key comparisons include:
Table 1: Structural Comparison of Benzoic Acid Derivatives
Key Observations:
- Substituent Position: The positional isomer (2- vs. 3-substituted cyclopropylcarbonylamino) significantly impacts solubility and target binding. For example, the 3-substituted derivative may exhibit better steric compatibility with enzyme active sites compared to the 2-substituted analog .
- Functional Groups: Bromo () and dichlorophenoxy () substituents introduce halogen bonding and electron-withdrawing effects, respectively, altering reactivity and toxicity profiles.
Metabolic and Toxicity Profiles :
- Cyclopropyl Stability: Cyclopropane rings are generally metabolically stable due to their strain-resistant structure, but the carbonyl group in this compound may render it susceptible to hydrolysis, unlike methyl or methoxy substituents in 5-CA-MCBX-NDM () .
- Toxicity: The dichlorophenoxy derivative () exhibits higher acute toxicity (GHS Category 1) due to reactive thioamide and chlorine groups, whereas the target compound’s toxicity data remain unreported .
Biological Activity
3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid is a compound of interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound features a benzoic acid core with a cyclopropylcarbonyl group attached to an amino group at the meta position. The molecular formula is C12H13NO2, and its molecular weight is approximately 205.24 g/mol.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit antitumor properties. For instance, benzamide derivatives have shown effectiveness in inhibiting dihydrofolate reductase (DHFR), which is critical for DNA synthesis in cancer cells. The inhibition of DHFR leads to reduced cellular proliferation, making it a target for cancer therapy .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | EC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.087 | DHFR Inhibition |
| Compound B | 0.14 | Cell Proliferation Inhibition |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve modulation of key enzymatic pathways associated with cell growth and apoptosis. Analogous compounds have been shown to interfere with metabolic pathways that are crucial for cancer cell survival .
Case Study 1: Efficacy in Cancer Models
In a study evaluating various benzamide derivatives, researchers found that certain structural modifications led to enhanced potency against specific cancer cell lines. The introduction of the cyclopropylcarbonyl moiety was hypothesized to improve binding affinity to target proteins involved in tumorigenesis. The study demonstrated significant tumor regression in xenograft models treated with these derivatives .
Case Study 2: Pharmacokinetics and Toxicology
A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Results indicated favorable bioavailability and a half-life suitable for therapeutic applications. Toxicological evaluations revealed minimal adverse effects at therapeutic doses, supporting its potential as a safe therapeutic agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of compounds like this compound. Variations in substituents on the benzoic acid ring significantly influence the compound's potency and selectivity for target enzymes.
Table 2: SAR Analysis of Benzamide Derivatives
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| Para | Methoxy | Increased Potency |
| Meta | Cyclopropyl | Enhanced Binding Affinity |
| Ortho | Hydroxyl | Reduced Toxicity |
Q & A
Q. What synthetic routes are recommended for introducing the cyclopropylcarbonylamino group into benzoic acid derivatives?
The cyclopropylcarbonylamino group can be introduced via amidation reactions. A common approach involves reacting a cyclopropylcarbonyl chloride derivative with an amino-substituted benzoic acid precursor under anhydrous conditions. Catalysts like DMAP (4-dimethylaminopyridine) or bases such as triethylamine are often used to facilitate the reaction. For analogs, chlorination of intermediates (e.g., 4-(methylsulfanyl)benzoic acid) using FeCl₃ as a catalyst under controlled temperatures (~50–80°C) has been reported . Purification typically involves recrystallization or column chromatography using silica gel and polar solvents like ethyl acetate/hexane mixtures.
Q. What chromatographic techniques are suitable for purifying 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid?
High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and UV detection at 210–254 nm is effective for purity validation. Thin-layer chromatography (TLC) on silica gel 60 F254 plates with ethyl acetate/hexane (1:1) can monitor reaction progress. For preparative isolation, flash chromatography using gradients of methanol in dichloromethane (0–5%) is recommended .
Q. How can solubility be experimentally determined for this compound in organic solvents?
Use the gravimetric method: dissolve excess compound in a solvent (e.g., ethanol, THF) at controlled temperatures (e.g., 303–363 K) and measure saturation points via filtration and drying. The Modified Apelblat equation () correlates temperature-dependent solubility, while activity coefficient models like Wilson or UNIQUAC refine predictions for binary solvent systems .
Advanced Research Questions
Q. How can computational modeling predict the molecular interactions of this compound with biological targets?
Density Functional Theory (DFT) calculations optimize the compound’s geometry and electronic properties (e.g., HOMO-LUMO gaps). Molecular docking (AutoDock Vina, Schrödinger Suite) assesses binding affinities to targets like enzymes or receptors. Molecular dynamics (MD) simulations (GROMACS) over 100+ ns trajectories evaluate stability in binding pockets. Spectroscopic data (e.g., NMR chemical shifts) validate computational results .
Q. What strategies resolve discrepancies in solubility data across experimental setups?
Discrepancies often arise from inconsistent temperature control or solvent purity. Standardize protocols using NIST-traceable reference materials. Cross-validate datasets with independent methods (e.g., UV-Vis spectroscopy vs. gravimetry). Apply statistical tools like Bland-Altman analysis to quantify systematic biases. Critical evaluations should account for solvent polarity and hydrogen-bonding capacity .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Synthesize derivatives with modifications to the cyclopropylcarbonyl, amino, or methyl groups. Assess biological activity (e.g., enzyme inhibition via IC₅₀ assays) and correlate with electronic (Hammett σ constants) or steric (Taft parameters) descriptors. Use multivariate regression or machine learning (e.g., Random Forest) to identify key substituent effects. For example, replacing the cyclopropyl group with bulkier alkyl chains may enhance target selectivity .
Q. What analytical techniques validate the purity of this compound in complex matrices?
Combine HPLC with diode-array detection (DAD) for UV spectral confirmation. Elemental analysis (C, H, N) should align with theoretical values within ±0.4%. High-resolution mass spectrometry (HRMS) confirms molecular ions ([M+H]⁺) with <5 ppm error. For trace impurities, LC-MS/MS with MRM (multiple reaction monitoring) enhances sensitivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
